N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
The compound contains a pyrrolopyrazine scaffold , which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with a pyrrolopyrazine scaffold have shown diverse modes of action depending on their specific structure and the biological target .
Biochemical Pathways
Without specific information on the compound, it’s challenging to summarize the affected pathways. Pyrrolopyrazine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the biological activities associated with pyrrolopyrazine derivatives, it’s possible that this compound could have effects at both the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and cellular signaling. The compound has been shown to inhibit certain enzymes, such as those involved in the synthesis of nucleic acids, thereby affecting cell proliferation. Additionally, it interacts with proteins that regulate apoptosis, leading to potential anticancer effects .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. The compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing cell proliferation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections. At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleic acids, proteins, and lipids. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can influence its activity and effectiveness, with higher concentrations observed in target tissues such as tumors .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may accumulate in the nucleus to exert its effects on DNA replication and repair or localize to the mitochondria to influence apoptosis pathways .
Preparation Methods
The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide typically involves the reaction of thiourea with maleic anhydride in hydrochloric acid to form the initial acid . This is followed by a series of condensation reactions with suitable aldehydes and other reagents to form the final compound. The synthetic routes often involve microwave irradiation techniques to enhance the reaction efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidin-2,4-dione moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .
Scientific Research Applications
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting significant activity against various bacterial and fungal strains.
Medicine: It is being investigated for its antidiabetic properties, particularly as a partial agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ), which helps in regulating glucose and lipid metabolism.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Comparison with Similar Compounds
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)pyrazine-2-carboxamide can be compared with other thiazolidine-2,4-dione derivatives, such as:
Ciglitazone: Another PPAR-γ agonist used in the treatment of diabetes.
Pioglitazone: A widely used antidiabetic drug with similar mechanisms of action.
Rosiglitazone: Known for its potent antidiabetic effects but associated with adverse cardiovascular effects.
The uniqueness of this compound lies in its selective PPAR-γ modulation, which helps in reducing the adverse effects associated with full agonists while retaining therapeutic efficacy .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-12-8-22-14(21)18(12)11-4-2-1-3-9(11)17-13(20)10-7-15-5-6-16-10/h5-7,9,11H,1-4,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMMLZOGIPZTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=NC=CN=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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